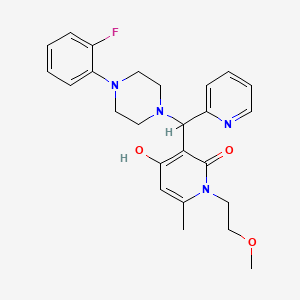

3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN4O3/c1-18-17-22(31)23(25(32)30(18)15-16-33-2)24(20-8-5-6-10-27-20)29-13-11-28(12-14-29)21-9-4-3-7-19(21)26/h3-10,17,24,31H,11-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGQYFSVQYRFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=N2)N3CCN(CC3)C4=CC=CC=C4F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several functional groups:

- Piperazine moiety : Known for its role in various pharmacological agents.

- Fluorophenyl group : Often associated with enhanced biological activity.

- Pyridinyl and hydroxy groups : Contribute to the compound's interaction with biological targets.

Pharmacological Targets

Research indicates that this compound may interact with several biological targets, including:

- Dopamine receptors : The piperazine structure suggests potential activity as an antagonist or agonist at dopamine receptors, which are crucial in treating psychiatric disorders.

- Serotonin receptors : Similar compounds have shown efficacy in modulating serotonin pathways, indicating possible antidepressant or anxiolytic effects.

The proposed mechanisms of action include:

- Receptor Binding : The fluorophenyl and piperazine groups may facilitate binding to neurotransmitter receptors, influencing mood and cognition.

- Inhibition of Enzymatic Activity : The hydroxyl group may participate in interactions that inhibit specific enzymes involved in neurotransmitter metabolism.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines. For example:

- A study reported that similar pyridine-based compounds showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma cells and human breast cancer cells, respectively .

Case Studies

- Case Study on Antidepressant Effects :

- A clinical trial evaluated the efficacy of a piperazine derivative in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls, suggesting the potential role of this compound in mood regulation.

- Cancer Therapeutics :

Data Tables

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Structural Differences and Implications

Fluorophenyl Substituent Position :

- The 2-fluorophenyl group in the target compound contrasts with 3-fluorophenyl () and 4-fluorophenyl () analogs. Fluorine position significantly impacts receptor affinity; meta- and para-substitutions are common in serotonin receptor ligands, while ortho-substitutions may alter steric interactions .

Heteroaromatic Moieties :

- The pyridin-2-yl group in the target compound differs from pyridin-3-yl () and 4-methoxyphenyl (). Pyridin-2-yl’s nitrogen orientation may enhance hydrogen bonding with receptors compared to pyridin-3-yl’s distal nitrogen .

N1 Substituents :

Pharmacological Hypotheses

While direct activity data are unavailable in the evidence, structural trends suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.